7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione
Description
Properties
IUPAC Name |
7-acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-5(11)10-3-6-2-7(4-10)9(13)14-8(6)12/h6-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVKGJLZWTUKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CC(C1)C(=O)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione typically involves multicomponent reactions. One well-explored protocol is the one-step double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This method is favored for its efficiency and ability to produce the desired bicyclo[3.3.1]nonane-3,7-diones in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Condensation: It can participate in condensation reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Observations :
- Heteroatom Effects: Replacing nitrogen with oxygen at position 3 (e.g., 3-oxa vs. 3-aza) alters hydrogen-bonding capacity and solubility. For example, 3-azabicyclo[3.3.1]nonane-2,4-dione forms C22(8) chains via N–H⋯O interactions , whereas the 3-oxa analog lacks this NH donor.
- Substituent Impact : The acetyl group in the target compound enhances steric bulk compared to methoxy or benzyl substituents in analogs. This may reduce binding flexibility but improve metabolic stability .
Enzyme Binding and Inhibition
- 9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione exhibits high binding affinity (−5.19 kcal/mol) to fungal enzymes like Cellobiose dehydrogenase, mediated by interactions with Gln735 and Arg158 .
- 3,7-Diazabicyclo[3.3.1]nonane derivatives show subtype-selective nAChR activation. For instance, carboxamide-substituted bispidines achieve nanomolar affinity for α4β2* receptors .
Pharmacokinetic Properties
- Lipinski’s Rule Compliance: While some bicyclo[3.3.1]nonane derivatives (e.g., glycerol diacetate) comply with drug-likeness rules, others like 9,9-dimethoxybicyclo[3.3.1]nonane-2,4-dione exhibit corneal permeability but lack data on absorption .
Biological Activity
7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione is a bicyclic compound that has attracted significant attention due to its diverse biological activities and potential applications in pharmaceuticals and organic synthesis. This compound belongs to the class of beta-lactones, which are cyclic amides known for their presence in various natural products, including antibiotics and antitumor agents.
The compound has a molecular weight of 211.23 g/mol and exhibits a melting point of 130-132 °C. It is soluble in organic solvents such as ethanol, acetone, and chloroform. Its unique bicyclic structure contributes to its biological activity and makes it a valuable scaffold for drug development.
| Property | Value |
|---|---|
| Molecular Weight | 211.23 g/mol |
| Melting Point | 130-132 °C |
| Boiling Point | 334.6 °C |
| Solubility | Soluble in ethanol, acetone, chloroform |
Antibacterial Activity
Research indicates that this compound exhibits promising antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antifungal Activity
In addition to its antibacterial effects, this compound has demonstrated antifungal activity against pathogens such as Candida albicans. The antifungal mechanism is likely related to its ability to inhibit fungal cell growth by targeting specific metabolic pathways.
Antitumor Activity
In vitro studies have shown that this compound possesses antitumor activity against human lung cancer cell lines. The compound's ability to induce apoptosis in cancer cells may be attributed to its structural features that facilitate interaction with cellular targets involved in cell cycle regulation.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Nicotinic Acetylcholine Receptors (nAChRs) : The bicyclic structure allows it to interact with nAChRs, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.
- Cellular Pathways : The compound may modulate key signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antibacterial Study : A study tested this compound against multiple bacterial strains, revealing significant inhibition zones compared to control groups.
- Antitumor Research : In vitro assays demonstrated that the compound reduced the viability of lung cancer cells by inducing apoptosis at specific concentrations.
- Mechanistic Insights : Electrophysiological studies showed that derivatives of the bicyclic scaffold could selectively activate nAChR subtypes, suggesting potential applications in treating neurodegenerative diseases.
Safety and Toxicity
While the biological activities are promising, limited toxicity data are available for this compound. Preliminary assessments recommend caution when handling this compound in laboratory settings due to potential cytotoxic effects observed at high concentrations.
Future Directions
Future research should focus on:
- Derivatization Studies : Exploring modifications to enhance selectivity and potency against specific biological targets.
- In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.
- Mechanistic Investigations : Further elucidating the molecular mechanisms underlying its biological activities.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
